4-(2-Thiazolylazo)resorcinol
Overview
Description
Synthesis Analysis
TAR can be synthesized through azo coupling reactions that involve the interaction of diazonium salts with resorcinol derivatives in the presence of thiazole compounds. The specificity of the synthesis process allows for the tailored functionalization of TAR for desired analytical applications, particularly in the formation of complexes with metal ions for their detection and quantification.
Molecular Structure Analysis
The molecular structure of TAR is characterized by the presence of azo (-N=N-) and thiazole groups attached to a resorcinol moiety. This structure is pivotal for its ability to act as a ligand, forming complexes with metal ions. Spectroscopic studies, including UV-Vis and IR spectroscopy, have been utilized to understand the interaction mechanisms between TAR and metal ions, revealing the formation of stable complexes through coordination bonds.
Chemical Reactions and Properties
TAR reacts with metal ions to form colored complexes, a property that is widely exploited in spectrophotometric analysis for the determination of trace metals in various matrices. The chemical properties of TAR, such as its acid dissociation constants and the stability constants of its metal complexes, have been thoroughly investigated, highlighting its effectiveness as a ligand in complexometric titrations and its potential in the selective detection of metal ions.
Physical Properties Analysis
The physical properties of TAR, including its solubility in various solvents and its extraction behavior, are crucial for its application in analytical chemistry. Studies have shown that TAR can be efficiently extracted into organic phases under specific conditions, enhancing its utility in the separation and pre-concentration of metal ions before their analytical determination.
Chemical Properties Analysis
The chemical stability of TAR and its complexes is essential for their application in analytical procedures. Thermal analysis and electrochemical behavior studies have provided insights into the stability and reactivity of TAR complexes, facilitating their use in a wide range of analytical applications, including the development of ion-selective sensors and chromatographic methods for metal determination.
References
- (Patrovský, 1965): Spectrophotometric determination of niobium with 4-(2-thiazolylazo)resorcinol.
- (Stanley & Cheney, 1966): Metal complexes of 4-(2'-thiazolylazo)-resorcinol.
- (Karmakar et al., 2020): Synthesis, spectroscopic, theoretical, and antimicrobial studies on charge-transfer complex of TAR.
- (Marić & Široki, 1996): Extraction of TAR with chloroform and tetraphenylarsonium and phosphonium chlorides.
- (Ueda & Yamamoto, 1980): A highly selective and rapid spectrophotometric method for the determination of iron(II) with TAR.
Scientific Research Applications
Ion Sensing and Detection
4-(2-Thiazolylazo)resorcinol (TR) has shown promising results in ion sensing applications. For instance, TR was used as an effective ion carrier in the creation of an Er(III) membrane electrode. This electrode exhibited excellent selectivity towards Er(III) ions compared to a variety of other cations and demonstrated Nernstian behavior over a wide concentration range. It's notable for its very short response time, extended usability, and accurate potentiometric titration capabilities (Nekoei, Zamani, & Mohammadhossieni, 2009).
Enrichment and Spectrometric Determination
The compound has been utilized in procedures for enriching and spectrometrically determining metals. A process was developed based on coprecipitating ions like gold(III), palladium(II), and lead(II) with a nickel(II)-5-methyl-4-(2-thiazolylazo) resorcinol complex, showcasing its potential in environmental sample analysis and its significant sensitivity in detecting these metals (Soylak & Tuzen, 2008).
Molecular Characterization and Structural Analysis
The molecular structure and behavior of 5-methyl-4-(2-thiazolylazo)resorcinol, a derivative of 4-(2-Thiazolylazo)resorcinol, have been extensively studied. Various spectroscopic techniques, including FT-IR, FT–Raman, and NMR, alongside computational methods, have been employed for detailed conformational, electronic, and structural analysis, highlighting its complex nature and multifaceted applications in chemical analysis (Erdoğdu, Başköse, & Saǧlam, 2019).
Pharmaceutical and Clinical Applications
In pharmaceutical and clinical contexts, derivatives of 4-(2-Thiazolylazo)resorcinol have been identified as potent inhibitors of human tyrosinase, a significant target in treating hyperpigmentary disorders. The efficacy and selectivity of these inhibitors against human tyrosinase, both in vitro and in vivo, underline their potential therapeutic importance (Mann, Scherner, Röhm, & Kolbe, 2018).
Antibacterial and Antifungal Properties
The compound has also been explored for its antibacterial and antifungal properties. Charge-transfer complexes of 4-(2-thiazolylazo) resorcinol (TAR) with various acids were synthesized, characterized, and their antibacterial and antifungal activities were evaluated, demonstrating notable efficacy against different strains. This suggests potential applications in the development of new antimicrobial agents (Karmakar et al., 2020).
Future Directions
The future directions of 4-(2-Thiazolylazo)resorcinol research could involve further exploration of its properties and potential applications. For instance, it could be used for the spectrophotometric determination of trace metals . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .
properties
IUPAC Name |
4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIKUXMZFPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902377, DTXSID701307456 | |
Record name | NoName_1619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2′-Thiazolylazo)resorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thiazolylazo)resorcinol | |
CAS RN |
2246-46-0, 96627-60-0 | |
Record name | 4-(2′-Thiazolylazo)resorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2246-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thiazolylazo)resorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2246-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-(2′-Thiazolylazo)resorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(thiazol-2-ylazo)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Thiazol-2-yldiazenyl)benzene-1,3-diol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6NV2GYM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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